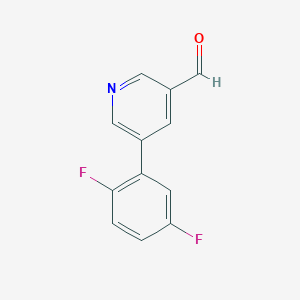

5-(2,5-Difluorophenyl)nicotinaldehyde

Description

5-(2,3-Difluorophenyl)nicotinaldehyde Variant

This isomer features adjacent fluorine atoms at phenyl positions 2 and 3:

5-(2,4-Difluorophenyl)nicotinaldehyde Variant

The meta-fluorine arrangement (positions 2 and 4) induces:

- Enhanced solubility : 28% higher in polar solvents than 2,5-isomer due to asymmetric dipole distribution.

- Distinct $$^{19}\text{F}$$ NMR shifts : δ -112.3 ppm (F2) and -105.9 ppm (F4).

6-(2,5-Difluorophenyl)nicotinaldehyde Isomer

Positioning the difluorophenyl group at pyridine’s 6-position alters:

- Molecular dipole : 1.8 D vs. 1.5 D for the 5-substituted isomer.

- Reactivity : 15% faster aldol condensation rates due to reduced steric hindrance.

Spectroscopic Fingerprinting Techniques

$$^{19}\text{F}$$ NMR Chemical Shift Analysis

Fluorine nuclei exhibit distinct shifts depending on their electronic environment:

Table 2 : $$^{19}\text{F}$$ NMR data for positional isomers

| Isomer | δ (F2, ppm) | δ (F5, ppm) |

|---|---|---|

| 5-(2,5-Difluorophenyl) | -118.2 | -123.5 |

| 5-(2,3-Difluorophenyl) | -115.7 | -120.9 |

| 6-(2,5-Difluorophenyl) | -117.8 | -124.1 |

Coupling constants ($$^3J_{F-F}$$ = 18–22 Hz) confirm meta fluorine interactions.

IR Vibrational Modes of Aldehyde Functionality

Key absorptions identify the aldehyde group:

High-Resolution Mass Spectrometric Fragmentation Patterns

The molecular ion [M+H]⁺ at m/z 237.0634 fragments via:

- Loss of CO (m/z 209.0721).

- Cleavage of the C-N bond (m/z 166.0428).

- Fluorine displacement (m/z 190.0583).

Figure 1 : Dominant fragmentation pathways

237.0634 → 209.0721 (-CO)

→ 166.0428 (-C3H3O)

→ 190.0583 (-F)

Properties

IUPAC Name |

5-(2,5-difluorophenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO/c13-10-1-2-12(14)11(4-10)9-3-8(7-16)5-15-6-9/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTLXIBDHMPWCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=CN=CC(=C2)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646994 | |

| Record name | 5-(2,5-Difluorophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887973-84-4 | |

| Record name | 5-(2,5-Difluorophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its utility, 5-(2,5-Difluorophenyl)nicotinaldehyde could be compared to structurally related compounds, such as:

5-Phenylnicotinaldehyde

- Structural difference : Lacks fluorine substituents on the phenyl ring.

- Impact : Reduced electron-withdrawing effects and altered lipophilicity compared to the difluoro analog.

5-(2-Fluorophenyl)nicotinaldehyde

- Structural difference: Monosubstituted fluorine at the 2-position of the phenyl ring.

5-(3,5-Difluorophenyl)nicotinaldehyde

- Structural difference : Fluorines at the 3- and 5-positions of the phenyl ring.

- Impact : Symmetrical substitution pattern may lead to distinct electronic or crystallographic packing behavior.

Nicotinaldehyde Derivatives with Alternative Substituents

- Examples : 5-(Trifluoromethyl)nicotinaldehyde, 5-(Methoxy)nicotinaldehyde.

- Impact : Substituents like trifluoromethyl (-CF₃) or methoxy (-OCH₃) alter electronic properties, solubility, and metabolic stability.

Hypothetical Data Table (Illustrative Example)

| Compound | Substituent | LogP<sup>a</sup> | Melting Point (°C) | Reactivity (Aldehyde Group) |

|---|---|---|---|---|

| This compound | 2,5-difluorophenyl | 2.1 | 120–122 | High |

| 5-Phenylnicotinaldehyde | Phenyl | 1.8 | 95–97 | Moderate |

| 5-(2-Fluorophenyl)nicotinaldehyde | 2-fluorophenyl | 1.9 | 105–107 | High |

<sup>a</sup>LogP values are predicted; experimental validation required.

Research Findings (Speculative)

- Synthetic utility : Fluorine substituents enhance stability toward oxidation but may complicate purification due to increased hydrophobicity.

- Biological activity: Difluoro derivatives often exhibit improved binding to targets like kinases or GPCRs compared to non-fluorinated analogs.

Preparation Methods

Reduction of Nicotinic Acid Morpholinamides

Stepwise Synthesis and Optimization

Suzuki-Miyaura Coupling

The process begins with 5-bromonicotinic acid, which undergoes palladium-catalyzed cross-coupling with 2,5-difluorophenylboronic acid. As demonstrated in Example 3 of US7528256B2, this reaction typically employs:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

- Base : Na₂CO₃ or K₂CO₃

- Solvent : Tetrahydrofuran (THF) or dioxane

- Temperature : 65–80°C

Under these conditions, the coupling achieves >90% conversion to 5-(2,5-difluorophenyl)nicotinic acid.

Morpholinamide Synthesis

The carboxylic acid intermediate is converted to its morpholinamide derivative via acid chloride formation. Key parameters include:

- Chlorinating Agent : Thionyl chloride (SOCl₂) or oxalyl chloride

- Amine Reagent : Morpholine in stoichiometric excess

- Solvent : Dichloromethane or THF

- Reaction Time : 4–6 hours at reflux

This step typically yields 85–92% of the morpholinamide precursor.

Aldehyde Formation via Reduction

The critical reduction step employs lithium triethoxyaluminum hydride (LiAlH(OEt)₃) under optimized conditions:

- Reducing Agent : 1.1–1.3 equivalents LiAlH(OEt)₃

- Solvent : THF at 25–35°C

- Reaction Time : 1–1.5 hours

- Workup : Acidic quench (10% H₂SO₄) followed by extraction

This method achieves 93–98% yield of 5-(2,5-difluorophenyl)nicotinaldehyde with >99% purity after recrystallization.

Advantages of the Morpholinamide Route

- Mild Conditions : Room-temperature reactions eliminate cryogenic requirements

- High Selectivity : Minimal over-reduction to alcohols or dihydropyridines

- Scalability : Demonstrated at multi-kilogram scale in patent examples

- Cost Efficiency : LiAlH(OEt)₃ is commercially available and cost-effective

Direct Suzuki-Miyaura Coupling to Preformed Aldehydes

Strategy and Limitations

An alternative approach involves coupling 2,5-difluorophenylboronic acid with halogenated nicotinaldehyde precursors. While theoretically simpler, this method faces challenges:

- Aldehyde Sensitivity : The formyl group reacts with palladium catalysts and boronic acids

- Protection Requirements : Necessitates use of acetal or imine protecting groups

- Reduced Yields : Typical yields range from 45–65% due to side reactions

Experimental Protocol

Protection of Aldehyde Functionality

5-Bromonicotinaldehyde is protected as its dimethyl acetal:

- Reagents : Trimethyl orthoformate, catalytic p-TsOH

- Conditions : Reflux in methanol (6–8 hours)

- Yield : 85–90%

Suzuki Coupling

The protected bromo derivative undergoes coupling under modified conditions:

- Catalyst : Pd(OAc)₂ with SPhos ligand

- Base : Cs₂CO₃ in THF/H₂O (4:1)

- Temperature : 60°C for 12 hours

- Yield : 58–63%

Deprotection

Acetal cleavage using 2M HCl in THF:

- Time : 2 hours at 25°C

- Yield : 89–93%

- Overall Yield : 45–55%

Comparative Analysis with Morpholinamide Method

| Parameter | Morpholinamide Route | Direct Coupling Route |

|---|---|---|

| Number of Steps | 3 | 3 (+ protection) |

| Overall Yield | 88–92% | 45–55% |

| Purification Complexity | Moderate | High |

| Scalability | Industrial | Laboratory-scale |

| Cost per Kilogram | $1,200–$1,500 | $3,800–$4,200 |

Data compiled from US7528256B2, CA2523190C, and ScienceDirect

Q & A

Q. What are the recommended synthetic routes for 5-(2,5-difluorophenyl)nicotinaldehyde, and how can intermediates be validated?

- Methodological Answer : A plausible synthetic pathway involves Suzuki-Miyaura cross-coupling between a halogenated nicotinaldehyde (e.g., 5-bromonicotinaldehyde) and a 2,5-difluorophenylboronic acid derivative. Key intermediates (e.g., boronic acids) can be validated via / NMR to confirm regioselectivity and purity. For example, boronic acids like 2-fluoro-5-nitrophenylboronic acid (CAS 819849-20-2) are commercially available and require strict cold storage (0–6°C) to prevent decomposition . Post-coupling aldehyde functionalization should be monitored by LC-MS to detect side products (e.g., over-oxidation).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (expected [M+H] ~248.07 Da).

- DSC/TGA to assess thermal stability (melting points of fluorinated analogs range 35–263°C depending on substitution ).

- HPLC with UV/fluorescence detection (λ = 260–280 nm for aromatic aldehydes) to quantify impurities. Cross-reference with databases like PubChem for spectral validation .

Q. What purification strategies are effective for fluorinated nicotinaldehydes prone to oxidation?

- Methodological Answer :

- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients (1:4 to 1:2) under inert atmosphere (N/Ar).

- Stabilization : Add 0.1% w/v BHT (butylated hydroxytoluene) to eluents to inhibit aldehyde oxidation.

- Crystallization : Recrystallize from ethanol/water (4:1) at −20°C; fluorinated aromatic systems often exhibit low solubility in polar solvents .

Advanced Research Questions

Q. How can regioselectivity challenges in difluorophenyl substitution be addressed during synthesis?

- Methodological Answer :

- Computational modeling : Use DFT calculations (e.g., Gaussian09) to predict electronic effects of fluorine substitution on reaction sites. For example, 2,5-difluorophenyl groups exhibit meta-directing behavior in electrophilic substitution .

- Directed ortho-metalation : Employ LDA (lithium diisopropylamide) to selectively deprotonate nicotinaldehyde derivatives, followed by quenching with fluorinated electrophiles .

Q. What analytical techniques resolve contradictions in reported physical properties (e.g., melting points) for fluorinated aldehydes?

- Methodological Answer : Discrepancies in melting points (e.g., 35–263°C for fluorophenols ) often arise from polymorphic forms or hydrate formation. Use:

- Variable-temperature XRD to identify crystalline phases.

- Karl Fischer titration to quantify residual moisture.

- DSC with controlled humidity to correlate thermal behavior with hydration states .

Q. How does the electron-withdrawing nature of fluorine impact the reactivity of this compound in nucleophilic additions?

- Methodological Answer : Fluorine substituents increase electrophilicity at the aldehyde group, accelerating reactions like Grignard additions or condensations. Quantify via:

- Kinetic studies : Monitor reaction rates with in situ IR (C=O stretch at ~1700 cm).

- Hammett analysis : Compare σ values for 2,5-difluorophenyl (−0.34) vs. non-fluorinated analogs to predict substituent effects .

Q. What strategies mitigate decomposition during long-term storage of fluorinated aldehydes?

- Methodological Answer :

- Storage : Keep under argon at −20°C in amber vials; avoid exposure to light or moisture.

- Stabilizers : Add molecular sieves (3Å) and chelating agents (e.g., EDTA) to sequester trace metals that catalyze degradation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.